
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex in the absence of organic solvents .Chemical Reactions Analysis
2-(1H-Pyrrol-1-yl)ethanamine may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.195 Da, and it has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 360.0±25.0 °C at 760 mmHg and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 171.5±23.2 °C .Applications De Recherche Scientifique
Anti-inflammatory Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole, incorporating pyrazole and pyrrole nuclei, exhibit significant anti-inflammatory activity. A series of these compounds were synthesized and tested, with several showing potent activity comparable to standard drugs like indomethacin. This suggests their potential utility in developing new anti-inflammatory agents (Maddila et al., 2016).
Anticancer Activity
Another area of research focuses on the synthesis of arylazothiazoles and 1,3,4-thiadiazoles with demonstrated anticancer activity against colon and liver carcinoma cell lines. These compounds were synthesized using a novel basic catalyst, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Gomha et al., 2015).
Insecticidal Assessment
Thiadiazole derivatives have also been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the development of new insecticides based on thiadiazole structures, providing an alternative to traditional chemical agents (Fadda et al., 2017).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of sulfonamidomethane linked heterocycles, including thiadiazole derivatives, have been explored. These compounds displayed promising antibacterial and antifungal activities, along with cytotoxicity against lung carcinoma cells, suggesting their potential in antimicrobial and cancer research (Swapna et al., 2013).
Biological Activities Overview
A comprehensive review on the biological activities of 1,3,4-thiadiazole and its derivatives highlights their wide range of therapeutic potentials, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. This underscores the importance of thiadiazole as a versatile scaffold in medicinal chemistry (Hemanth et al., 2022).
Safety and Hazards
2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .
Mécanisme D'action
Target of Action
Related compounds such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole have been found to interact with leukotriene a-4 hydrolase .
Mode of Action
It’s worth noting that related compounds have been observed to undergo reactions involving c–c bond cleavage and new c–c and c–n bond formation .
Biochemical Pathways
Related compounds have been found to influence the production of monoclonal antibodies in chinese hamster ovary cells .
Pharmacokinetics
It’s worth noting that related compounds have been analyzed using reverse phase (rp) hplc method .
Result of Action
Related compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
It’s worth noting that related compounds have been found to be influenced by the presence of copper (ii) ions .
Propriétés
IUPAC Name |
2-pyrrol-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-4-9(3-1)6-8-7-5-10-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXCTIVOZKHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
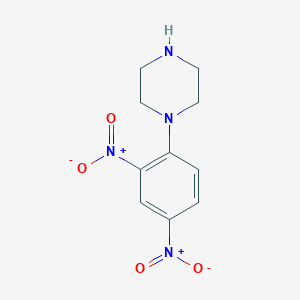
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)
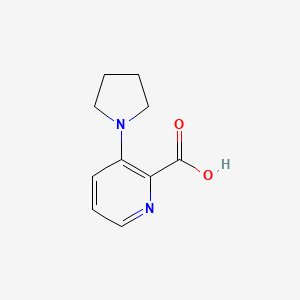
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
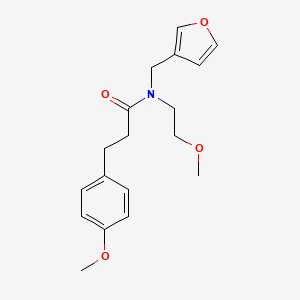
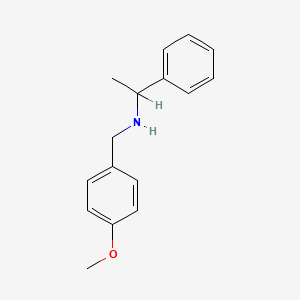

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
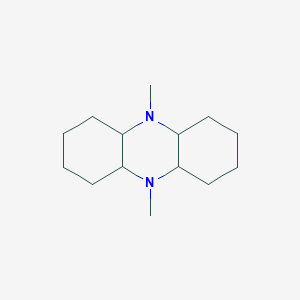
![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)